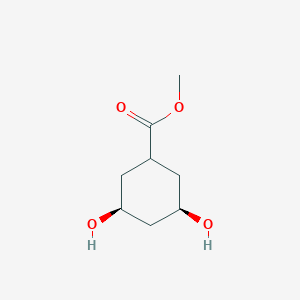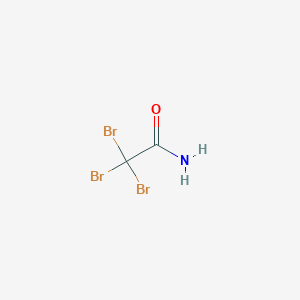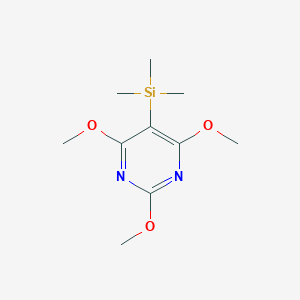
(2-Benzylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylphenyl)hydrazine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a hydrazine derivative that has been synthesized through various methods and has been shown to have potential applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of (2-Benzylphenyl)hydrazine is not fully understood. It is believed to work by inhibiting the growth of cancer cells and bacteria by disrupting their DNA replication and protein synthesis. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
(2-Benzylphenyl)hydrazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, and has been studied for its potential as a neuroprotective agent. Additionally, (2-Benzylphenyl)hydrazine has been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Benzylphenyl)hydrazine in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to have a variety of potential applications in the field of medicine and biochemistry. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of (2-Benzylphenyl)hydrazine. One direction is to further investigate its potential as a neuroprotective agent, as well as its antioxidant properties. Additionally, (2-Benzylphenyl)hydrazine could be studied further for its potential as a cancer therapy and antibiotic. Further research could also be done to better understand the mechanism of action and optimize its use in lab experiments.
Métodos De Síntesis
(2-Benzylphenyl)hydrazine can be synthesized through various methods. One of the most common methods is the reduction of benzophenone hydrazone with sodium borohydride. Another method involves the reaction of benzaldehyde with phenylhydrazine in the presence of an acid catalyst. The synthesis of (2-Benzylphenyl)hydrazine is relatively simple and can be done using standard laboratory equipment.
Aplicaciones Científicas De Investigación
(2-Benzylphenyl)hydrazine has been used in scientific research to study its potential applications in the field of medicine and biochemistry. It has been shown to have antitumor activity and has been used in the development of new cancer therapies. It has also been studied for its ability to inhibit the growth of bacteria and has been used in the development of new antibiotics. Additionally, (2-Benzylphenyl)hydrazine has been studied for its potential as a neuroprotective agent and has been shown to have antioxidant properties.
Propiedades
Número CAS |
129786-94-3 |
|---|---|
Nombre del producto |
(2-Benzylphenyl)hydrazine |
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(2-benzylphenyl)hydrazine |
InChI |
InChI=1S/C13H14N2/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 |
Clave InChI |
HWRVFQYVRDGGBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NN |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)


